![molecular formula C7H9BN2O3 B11760714 (3-Amino-4-carbamoylphenyl)boronic acid](/img/structure/B11760714.png)
(3-Amino-4-carbamoylphenyl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Amino-4-carbamoylphenyl)boronic acid is an organic compound with the molecular formula C7H9BN2O3. It is a boronic acid derivative, characterized by the presence of an amino group, a carbamoyl group, and a boronic acid moiety attached to a phenyl ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The primary method for synthesizing (3-Amino-4-carbamoylphenyl)boronic acid involves the electrophilic trapping of an organometallic reagent with a boric ester, such as B(Oi-Pr)3 or B(OMe)3 . This reaction is typically performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic acids .
Industrial Production Methods: In industrial settings, the synthesis of arylboronic acids, including this compound, can be achieved through the Miyaura borylation reaction. This involves the coupling of pinacolborane with aryl halides or triflates in the presence of a palladium catalyst and a tertiary amine base . This method is favored for its high yields and functional group tolerance.
Analyse Chemischer Reaktionen
Types of Reactions: (3-Amino-4-carbamoylphenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to form boranes.
Substitution: The amino and carbamoyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or sodium perborate are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions typically involve the use of strong nucleophiles like amines or thiols under basic conditions.
Major Products:
Oxidation: Boronic esters or borates.
Reduction: Boranes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(3-Amino-4-carbamoylphenyl)boronic acid has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of (3-Amino-4-carbamoylphenyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as enzyme inhibition and bioconjugation . The boronic acid moiety interacts with the active sites of enzymes, leading to the formation of stable complexes that inhibit enzyme activity .
Vergleich Mit ähnlichen Verbindungen
- Phenylboronic acid
- 4-Carbamoylphenylboronic acid
- 3-Aminophenylboronic acid
Comparison: (3-Amino-4-carbamoylphenyl)boronic acid is unique due to the presence of both amino and carbamoyl groups on the phenyl ring, which enhances its reactivity and versatility compared to other boronic acids. This dual functionality allows for more diverse chemical modifications and applications .
Eigenschaften
Molekularformel |
C7H9BN2O3 |
---|---|
Molekulargewicht |
179.97 g/mol |
IUPAC-Name |
(3-amino-4-carbamoylphenyl)boronic acid |
InChI |
InChI=1S/C7H9BN2O3/c9-6-3-4(8(12)13)1-2-5(6)7(10)11/h1-3,12-13H,9H2,(H2,10,11) |
InChI-Schlüssel |
IRPUCKJOLPLGEL-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC(=C(C=C1)C(=O)N)N)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.